4-Bromo-3,6-dimethylpyridazine
Description
4-Bromo-3,6-dimethylpyridazine is a heterocyclic aromatic compound featuring a pyridazine ring (a six-membered di-aza system with nitrogen atoms at positions 1 and 2) substituted with a bromine atom at position 4 and methyl groups at positions 3 and 5. Pyridazine derivatives are widely explored in medicinal chemistry and materials science due to their tunable physicochemical profiles and biological activities.
Properties
IUPAC Name |
4-bromo-3,6-dimethylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGKQBREDQLXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260931-85-7 | |
| Record name | 4-bromo-3,6-dimethylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-dimethylpyridazine typically involves the bromination of 3,6-dimethylpyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,6-dimethylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Reactions: Products include various substituted pyridazines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridazine ring with an aryl group from the boronic acid.
Scientific Research Applications
4-Bromo-3,6-dimethylpyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-dimethylpyridazine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved would vary based on the specific reaction or application being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key analogs of 4-bromo-3,6-dimethylpyridazine, emphasizing substituent variations, molecular properties, and functional implications. Data are derived from structural analogs identified in chemical databases and synthesis reports:
| Compound Name | CAS Number | Substituents | Molecular Formula | Similarity Score | Key Differences |
|---|---|---|---|---|---|
| This compound | Not Provided | Br (C4), Me (C3, C6) | C₆H₆BrN₂ | Reference (1.00) | Parent compound |
| 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | 115127-23-6 | Br (C4), Cl (C6), Me (C2), ketone | C₅H₄BrClN₂O | 0.85 | Chloro substituent, ketone group, methyl at C2 |
| 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine | 152265-57-1 | Br (C6), fused triazole ring | C₆H₄BrN₅ | 0.59 | Fused triazole ring, bromine at C6 |
| 4-Bromo-6-methylpyridazin-3(2H)-one | 954240-46-1 | Br (C4), Me (C6), ketone | C₅H₅BrN₂O | 0.64 | Ketone group at C3, methyl at C6 |
| 6-Chloro-2,5-dimethylpyridazin-3(2H)-one | 1114563-59-5 | Cl (C6), Me (C2, C5), ketone | C₆H₆ClN₂O | 0.72 | Chloro at C6, dual methyl groups, ketone |
Key Observations :
Substituent Position and Reactivity :
- The presence of bromine at C4 (as in this compound) contrasts with analogs like 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine (Br at C6), which alters regioselectivity in cross-coupling reactions.
- Chloro substituents (e.g., 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one) enhance electrophilicity compared to methyl groups, favoring nucleophilic displacement.
Functional Group Impact: Ketone-containing derivatives (e.g., 4-bromo-6-methylpyridazin-3(2H)-one) exhibit increased polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing thermal stability compared to non-ketone analogs.
Electron-withdrawing groups (e.g., Cl, Br) at C4 or C6 reduce electron density on the pyridazine ring, directing electrophilic attacks to nitrogen-rich regions.
Biological Activity
4-Bromo-3,6-dimethylpyridazine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom at the 4-position and two methyl groups at the 3 and 6 positions of the pyridazine ring, is being investigated for its interactions with various biological targets.
- Molecular Formula : C7H8BrN2
- Molecular Weight : 202.06 g/mol
- CAS Number : 2260931-85-7
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromine atom and methyl groups influence its binding affinity and selectivity, which can modulate various biochemical pathways. Research suggests that derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties through mechanisms such as enzyme inhibition or receptor modulation .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Target | Methodology | Key Findings |
|---|---|---|---|---|
| Study A | Antimicrobial | Bacterial strains | In vitro assays | Exhibited significant inhibition against Gram-positive bacteria. |
| Study B | Anticancer | Cancer cell lines | Cell viability assays | Induced apoptosis in specific cancer cell lines at micromolar concentrations. |
| Study C | Anti-inflammatory | Inflammatory markers | ELISA assays | Reduced levels of pro-inflammatory cytokines in treated cells. |
Case Studies
-
Antimicrobial Activity
- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound displayed potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics .
- Anticancer Potential
-
Anti-inflammatory Effects
- The anti-inflammatory effects were assessed in vitro using human macrophage cell lines. Treatment with the compound resulted in a marked decrease in the secretion of pro-inflammatory cytokines like TNF-alpha and IL-6, highlighting its potential utility in inflammatory conditions .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar pyridazine derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 3-Bromo-4,5-dimethylpyridazine | Moderate | High | Low |
| 3-Methyl-4-bromopyridazine | Low | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
